An In-depth Technical Guide to [2-(Benzylsulfanyl)phenyl]methanol: Synthesis, Properties, and Applications
An In-depth Technical Guide to [2-(Benzylsulfanyl)phenyl]methanol: Synthesis, Properties, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Benzylsulfanyl)phenyl]methanol, a bifunctional organic molecule, serves as a valuable and versatile intermediate in modern synthetic chemistry. Its structure uniquely combines a primary benzyl alcohol and a benzyl thioether, ortho-substituted on a central phenyl ring. This specific arrangement of functional groups imparts a distinct reactivity profile, making it a key precursor for the synthesis of complex heterocyclic systems and a scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, established synthetic methodologies, key reactive characteristics, and its emerging applications in research and drug development.
Section 1: Molecular Structure and Physicochemical Properties
Chemical Identity
[2-(Benzylsulfanyl)phenyl]methanol is structurally defined by a methanol group and a benzylsulfanyl group attached to adjacent carbon atoms of a benzene ring.
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IUPAC Name: (2-benzylsulfanylphenyl)methanol[1]
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CAS Number: 4521-45-3[1]
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Molecular Formula: C₁₄H₁₄OS[1]
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Molecular Weight: 230.33 g/mol [1]
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SMILES: OCc1ccccc1SCc2ccccc2[1]
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InChI Key: JSUMKLFZCNFVRS-UHFFFAOYSA-N[1]
Physicochemical Data
The physical and chemical properties of [2-(Benzylsulfanyl)phenyl]methanol are summarized in the table below. These characteristics are crucial for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Physical State | Solid | [1] |
| Melting Point | 48-53 °C | [1] |
| Appearance | White to off-white solid | Inferred from commercial data |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Moderate solubility in alcohols. Low solubility in water. | [2] |
| Storage Conditions | Recommended storage at 4°C for short-term stability. Store in a cool, dry place under an inert atmosphere for long-term storage. | [1] |
| Purity (Commercial) | Typically ≥95% | [1] |
Section 2: Synthesis Methodologies
The synthesis of [2-(Benzylsulfanyl)phenyl]methanol can be achieved through several strategic routes. The most common approach involves a two-step sequence: S-alkylation followed by reduction.
Protocol 1: Two-Step Synthesis from 2-Mercaptobenzoic Acid
This robust and widely applicable method utilizes readily available starting materials. The causality behind this pathway is the high nucleophilicity of the thiolate anion and the reliability of carboxylic acid reduction.
Step 1: S-Alkylation to form 2-(Benzylthio)benzoic acid
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Deprotonation: Dissolve 2-mercaptobenzoic acid (1.0 equiv) in a suitable solvent mixture such as methanol/water. Add a stoichiometric amount of a base, like sodium hydroxide (1.0 equiv), and stir at room temperature until a clear solution of the sodium thiolate is formed.
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Expertise & Experience: The use of a protic solvent mixture facilitates the dissolution of both the starting material and the inorganic base. The deprotonation of the thiol (pKa ~6-8) is significantly more favorable than the carboxylic acid (pKa ~4-5) under these initial conditions, but both will be deprotonated. The thiolate is a much stronger nucleophile than the carboxylate, ensuring selective reaction at the sulfur atom.
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Nucleophilic Substitution: To the resulting solution, add benzyl bromide (1.0-1.1 equiv) dropwise. The reaction is typically exothermic. Maintain the temperature at or slightly above room temperature and stir for 2-4 hours.
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Workup and Isolation: Monitor the reaction by TLC. Upon completion, acidify the mixture with HCl to precipitate the 2-(benzylthio)benzoic acid. Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Reduction to [2-(Benzylsulfanyl)phenyl]methanol
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Preparation: In a flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5-2.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
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Trustworthiness: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. It is highly reactive with water and protic solvents; therefore, anhydrous conditions are critical for safety and reaction efficacy. The excess of LiAlH₄ ensures the complete conversion of the starting material.
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Reduction: Dissolve the 2-(benzylthio)benzoic acid from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.
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Quenching and Isolation: Cool the reaction back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is critical to safely quench the excess hydride and precipitate the aluminum salts in a granular, easily filterable form.
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Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield [2-(Benzylsulfanyl)phenyl]methanol as a white solid.
Workflow for Synthesis from 2-Mercaptobenzoic Acid
Caption: Key two-step synthesis of [2-(Benzylsulfanyl)phenyl]methanol.
Alternative Synthetic Strategies
Modern catalysis offers alternative routes. For instance, a copper-catalyzed thioetherification reaction between a 2-halobenzyl alcohol and benzyl thiol could provide a more direct synthesis, potentially under milder conditions and with broader functional group tolerance.[3][4]
Section 3: Chemical Reactivity and Mechanistic Insights
The reactivity of [2-(Benzylsulfanyl)phenyl]methanol is governed by the interplay of its two primary functional groups.
Reactivity of the Benzyl Alcohol Moiety
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(benzylthio)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC). Stronger oxidation can yield 2-(benzylthio)benzoic acid.[5]
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Esterification & Etherification: As a typical alcohol, it undergoes esterification with carboxylic acids or acyl chlorides. It can also be converted to an ether under appropriate conditions, though this is less common than reactions involving carbocation formation.[2][6]
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Carbocation Formation: In the presence of a Brønsted or Lewis acid, the hydroxyl group can be protonated and eliminated as water, generating a relatively stable primary benzylic carbocation.[7] This electrophilic intermediate is central to its most significant transformation.
Reactivity of the Benzylsulfanyl (Thioether) Moiety
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Oxidation: The sulfur atom is susceptible to oxidation. Mild oxidation (e.g., with NaIO₄) yields the corresponding sulfoxide, while stronger conditions (e.g., with H₂O₂ or m-CPBA) can produce the sulfone.
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Cleavage: The benzyl-sulfur bond can be cleaved under various reductive conditions, such as using sodium in liquid ammonia (Birch reduction) or through catalytic hydrogenolysis, to yield the corresponding thiol.[8]
Key Transformation: Intramolecular Friedel-Crafts Cyclization
A paramount reaction of this molecule is its acid-catalyzed intramolecular cyclization to form thioxanthene, a core heterocyclic structure in various pharmaceuticals and materials.[9][10]
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Mechanism:
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Activation: The benzylic alcohol is activated by a strong acid (e.g., H₂SO₄, polyphosphoric acid), leading to the formation of a good leaving group (water).
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Carbocation Generation: Loss of water generates a benzylic carbocation.
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Electrophilic Aromatic Substitution (EAS): The carbocation is spatially positioned to be attacked by the electron-rich π-system of the adjacent benzyl ring. This intramolecular EAS is the key ring-forming step.[11][12]
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Rearomatization: A proton is lost from the Wheland intermediate to restore aromaticity, yielding the final thioxanthene product.
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Section 4: Spectroscopic Characterization
While a dedicated high-resolution spectrum for this specific compound is not publicly available, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.[13][14][15][16]
| Technique | **Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Assignment |
| ¹H NMR (CDCl₃, 300 MHz) | ~ 7.20 - 7.40 (m, 9H) | Aromatic protons (from both phenyl rings) |
| ~ 4.65 (s, 2H) | CH₂-OH (Benzylic alcohol protons) | |
| ~ 4.10 (s, 2H) | S-CH₂ (Benzylic thioether protons) | |
| ~ 2.0 - 2.5 (br s, 1H) | OH (hydroxyl proton, exchangeable) | |
| ¹³C NMR (CDCl₃, 75 MHz) | ~ 138.0, 137.5, 132.0 - 127.0 | Aromatic carbons |
| ~ 63.0 | CH₂-OH (Benzylic alcohol carbon) | |
| ~ 36.0 | S-CH₂ (Benzylic thioether carbon) | |
| FT-IR (KBr Pellet) | 3400 - 3300 cm⁻¹ (broad) | O-H stretch (alcohol) |
| 3100 - 3000 cm⁻¹ (sharp) | Aromatic C-H stretch | |
| 2950 - 2850 cm⁻¹ (medium) | Aliphatic C-H stretch (CH₂) | |
| ~ 1030 cm⁻¹ (strong) | C-O stretch (primary alcohol) |
Section 5: Applications in Research and Development
The primary value of [2-(Benzylsulfanyl)phenyl]methanol lies in its role as a sophisticated building block.
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Core Building Block for Heterocyclic Synthesis: As detailed, its most prominent application is in the synthesis of the thioxanthene ring system via intramolecular Friedel-Crafts cyclization.[9][10] Thioxanthene derivatives are investigated for applications as photosensitizers, organic light-emitting diodes (OLEDs), and possess a range of biological activities, including antipsychotic and anticancer properties.
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Precursor for Bioactive Molecules: The dual functionality allows for orthogonal chemical modifications. The alcohol can be converted into various groups (e.g., halides, esters, amines) while the thioether can be oxidized. This flexibility makes it an attractive starting point for generating libraries of diverse small molecules for high-throughput screening in drug discovery programs.[5]
Conclusion
[2-(Benzylsulfanyl)phenyl]methanol is a strategically important chemical intermediate whose value is derived from the ortho-positioning of its reactive benzyl alcohol and benzyl thioether moieties. This arrangement facilitates powerful intramolecular transformations, most notably the synthesis of the thioxanthene nucleus. Its well-defined synthesis and predictable reactivity make it an essential tool for chemists in academia and industry who are focused on the construction of complex molecular architectures for pharmaceutical and material science applications.
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